molecular formula C19H29N3O3S B5668859 2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5668859
M. Wt: 379.5 g/mol
InChI Key: VSUKVDGTJIJYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazaspiro decanone derivatives, including structures similar to the one of interest, typically involves multi-step synthetic routes. These processes may include the formation of spirocyclic cores through reactions such as intramolecular cyclization, conjugate addition, or through the use of cycloaddition strategies. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity provide insights into the synthetic approaches and the functional group variations possible within this scaffold (J. Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro decanone derivatives is characterized by the presence of a spiro linkage connecting a cycloalkane and a diazine ring, often with various substituents that can influence the compound's biological activity and physical properties. The stereochemistry and conformation of these spirocyclic compounds are crucial for their function, with studies on similar compounds showing that even minor changes in the structure can significantly impact their biological activity and interactions with biological targets (E. M. Flefel et al., 2017).

Chemical Reactions and Properties

Compounds of this class can undergo various chemical reactions, including functional group transformations, ring-opening reactions, and conjugate additions, depending on the substituents present on the spirocyclic and thiazole portions of the molecule. The reactivity can be tailored for specific synthetic goals, such as introducing new functional groups or modifying existing ones for further derivatization or to modulate the compound's biological activity (Çağla Begüm Apaydın et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the spirocyclic framework. For example, the introduction of methoxy groups or other electron-donating or withdrawing groups can affect the compound's polarity, solubility in various solvents, and its overall stability (S. V. Fedoseev et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and the stability of the compound under various conditions, are determined by the structural features of the diazaspiro decanone core and the thiazole ring. These properties are essential for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets. Studies on similar compounds highlight the importance of the spirocyclic structure and substituent effects on the chemical behavior and potential biological activities of these molecules (Y. Ishihara et al., 1992).

properties

IUPAC Name

2-(3-methoxypropyl)-8-(2-propyl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-3-5-16-20-15(13-26-16)18(24)21-9-6-19(7-10-21)12-17(23)22(14-19)8-4-11-25-2/h13H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKVDGTJIJYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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